REACTION_SMILES
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[Br:1][CH2:2][N:3]1[C:4](=[O:13])[c:5]2[c:6]([cH:9][cH:10][cH:11][cH:12]2)[C:7]1=[O:8].[Br:21][CH2:22][CH2:23][N:24]1[C:25](=[O:26])[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]2[C:33]1=[O:34].[P:14]([O:15][CH3:16])([O:17][CH3:18])[O:19][CH3:20].[P:35]([O:36][CH2:37][CH3:38])([O:39][CH2:40][CH3:41])[O:42][CH2:43][CH3:44]>>[CH2:2]([N:3]1[C:4](=[O:13])[c:5]2[c:6]([cH:9][cH:10][cH:11][cH:12]2)[C:7]1=[O:8])[P:14]([O:15][CH3:16])([O:17][CH3:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(OCC)OCC
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Name
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Type
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product
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Smiles
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COP(=O)(CN1C(=O)c2ccccc2C1=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |